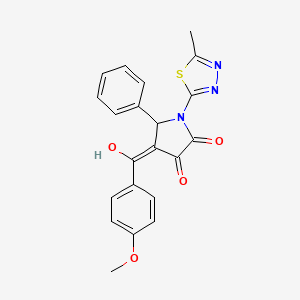![molecular formula C19H20ClN3O2S2 B12026805 N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 585552-97-2](/img/structure/B12026805.png)
N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The core structure consists of a thieno[2,3-d]pyrimidine ring, which contains sulfur and nitrogen atoms.
- The chloro-substituted phenyl group and the acetamide moiety enhance its chemical diversity.
Vorbereitungsmethoden
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 2-amino-5-chlorobenzaldehyde with 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol or dichloromethane) and acid catalysts.
Industrial Production:
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but examples include sulfonated derivatives and reduced forms.
Wissenschaftliche Forschungsanwendungen
Biology: It may serve as a probe for thiol-containing biomolecules due to its sulfur atom.
Medicine: Investigations focus on its potential as a drug candidate, especially if it interacts with specific biological targets.
Industry: Its applications in materials science or catalysis are areas of interest.
Wirkmechanismus
Targets: The compound likely interacts with proteins containing thiol groups (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate specific pathways, but it may affect redox processes or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of a thieno[2,3-d]pyrimidine core, chloro-substituted phenyl group, and acetamide functionality distinguishes it.
Similar Compounds: Related compounds include thieno[2,3-d]pyrimidines, acetamides, and chloro-substituted aromatics.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Eigenschaften
CAS-Nummer |
585552-97-2 |
|---|---|
Molekularformel |
C19H20ClN3O2S2 |
Molekulargewicht |
422.0 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-8-13(20)7-6-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,24) |
InChI-Schlüssel |
MHNSFTOJVLNDDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C)SC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026735.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026746.png)


![4-(benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12026776.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12026782.png)


![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026793.png)
![11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026803.png)

